molecular formula C9H11NO B8713749 4-(2-Ethyloxiran-2-yl)pyridine

4-(2-Ethyloxiran-2-yl)pyridine

Cat. No.: B8713749
M. Wt: 149.19 g/mol
InChI Key: WIOBMVCWYCJKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Ethyloxiran-2-yl)pyridine is a pyridine derivative featuring an epoxide (oxirane) ring substituted with an ethyl group at the 2-position of the pyridine ring. Epoxides are highly reactive due to their strained three-membered ring, making this compound a valuable intermediate in organic synthesis, particularly for ring-opening reactions to form diols or cross-linked polymers .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-(2-ethyloxiran-2-yl)pyridine

InChI

InChI=1S/C9H11NO/c1-2-9(7-11-9)8-3-5-10-6-4-8/h3-6H,2,7H2,1H3

InChI Key

WIOBMVCWYCJKOW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CO1)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Pyridine derivatives are often modified at the 2-, 3-, or 4-positions to alter reactivity and biological activity. Key analogs include:

Compound Name Substituents Key Structural Features Reference ID
4-(1-Aminoethyl)pyridine Aminoethyl group at 4-position Polar, bioactive
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine Methylthio and methyl groups Lipophilic, potential CNS activity
2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile Ethoxy, phenyl, nitrile groups Planar structure, antifungal activity
4-(2-Nitroethyl)benzyloxypyridine Nitroethyl and benzyloxy groups Electrophilic, reactive nitro group

Key Observations :

  • The epoxide group in 4-(2-Ethyloxiran-2-yl)pyridine distinguishes it from analogs with amino or nitro substituents. Epoxides are more reactive than ethers (e.g., ethoxy in ) but less stable than saturated alkyl chains (e.g., methylthio in ).

Physicochemical Properties

Data from structurally related compounds suggest trends in solubility, stability, and reactivity:

Property This compound (Inferred) 4-(1-Aminoethyl)pyridine 2-Amino-4-methylpyridine Analog
Molecular Weight (g/mol) ~177 (estimated) 136.19 252–298
Melting Point (°C) 80–100 (predicted) Not reported 268–287
LogP ~1.5 (moderate lipophilicity) 0.8 (B3LYP-calculated) 2.1–3.5
Reactivity High (epoxide ring-opening) Moderate (amine nucleophilicity) Low (stable alkyl/aryl substituents)

Key Observations :

  • The epoxide group likely reduces solubility in water compared to amino-substituted analogs (e.g., 4-(1-Aminoethyl)pyridine) due to lower polarity .
  • Higher molecular weight analogs (e.g., ) exhibit elevated melting points, suggesting that this compound may require specialized storage conditions to prevent polymerization.

Comparison of Yields :

  • Epoxide-containing compounds often have lower yields (e.g., 67–81% in ) due to side reactions like ring-opening.
  • Amino-substituted pyridines (e.g., ) achieve higher yields (up to 81%) under optimized conditions.

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